4-[4-(3-{[(6-Methylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)phenyl]morpholine
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Overview
Description
4-[4-(3-{[(6-Methylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)phenyl]morpholine is a complex organic compound with a unique structure that includes a pyridazine ring, a pyrrolidine ring, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-{[(6-Methylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)phenyl]morpholine typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the synthesis of the pyridazine derivative, followed by the introduction of the pyrrolidine and morpholine rings through a series of coupling reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[4-(3-{[(6-Methylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)phenyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
4-[4-(3-{[(6-Methylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)phenyl]morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[4-(3-{[(6-Methylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)phenyl]morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(6-Methylpyridazin-3-yl)benzoic acid
- [4-(6-Methylpyridazin-3-yl)phenyl]methanol
Uniqueness
4-[4-(3-{[(6-Methylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)phenyl]morpholine is unique due to its combination of three distinct ring structures, which confer specific chemical and biological properties. This structural complexity allows for a wide range of applications and makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C21H26N4O3 |
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Molecular Weight |
382.5 g/mol |
IUPAC Name |
[3-[(6-methylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-(4-morpholin-4-ylphenyl)methanone |
InChI |
InChI=1S/C21H26N4O3/c1-16-2-7-20(23-22-16)28-15-17-8-9-25(14-17)21(26)18-3-5-19(6-4-18)24-10-12-27-13-11-24/h2-7,17H,8-15H2,1H3 |
InChI Key |
JIZCOXQBCKBDIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C=C1)OCC2CCN(C2)C(=O)C3=CC=C(C=C3)N4CCOCC4 |
Origin of Product |
United States |
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